N-(4-chlorophenyl)-3-[(phenylsulfonyl)amino]naphthalene-2-carboxamide
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Overview
Description
3-BENZENESULFONAMIDO-N-(4-CHLOROPHENYL)NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a chlorophenyl group, and a naphthalene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZENESULFONAMIDO-N-(4-CHLOROPHENYL)NAPHTHALENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzenesulfonamide derivative. One common method involves the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide. This intermediate is then reacted with 4-chlorophenylamine to introduce the chlorophenyl group. Finally, the naphthalene-2-carboxylic acid is coupled with the intermediate to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
3-BENZENESULFONAMIDO-N-(4-CHLOROPHENYL)NAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-BENZENESULFONAMIDO-N-(4-CHLOROPHENYL)NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it inhibits the enzyme carbonic anhydrase IX, which is overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH regulation in cancer cells, leading to their apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-AMINO-N-(3-CHLOROPHENYL)BENZENESULFONAMIDE: This compound shares the benzenesulfonamide and chlorophenyl groups but lacks the naphthalene carboxamide group.
N-(4-CHLOROPHENYL)-3-(PHOSPHONOOXY)NAPHTHALENE-2-CARBOXAMIDE: This compound has a similar naphthalene carboxamide structure but includes a phosphonoxy group instead of the benzenesulfonamide group.
Properties
Molecular Formula |
C23H17ClN2O3S |
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Molecular Weight |
436.9 g/mol |
IUPAC Name |
3-(benzenesulfonamido)-N-(4-chlorophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H17ClN2O3S/c24-18-10-12-19(13-11-18)25-23(27)21-14-16-6-4-5-7-17(16)15-22(21)26-30(28,29)20-8-2-1-3-9-20/h1-15,26H,(H,25,27) |
InChI Key |
DIWUSXXWRVACHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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